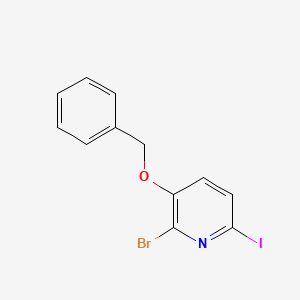

3-(Benzyloxy)-2-bromo-6-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodo-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBRJJUIQFHRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452371 | |

| Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443307-26-4 | |

| Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Benzyloxy)-2-bromo-6-iodopyridine

High-Fidelity Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary & Chemical Identity

3-(Benzyloxy)-2-bromo-6-iodopyridine is a specialized heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors and GPCR ligands. Its structural value lies in its tri-orthogonal functionality :

-

C6-Iodide: Highly reactive site for initial Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at low temperatures.

-

C2-Bromide: Latent electrophilic site, activated only after C6 functionalization or under forcing conditions.

-

C3-Benzyloxy: A masked hydroxyl group, serving as a solubility enhancer during synthesis and a precursor to a hydrogen-bond donor/acceptor (via deprotection) in the final pharmacophore.

Chemical Data Table

| Property | Specification |

| CAS Number | 443307-26-4 |

| IUPAC Name | 3-(Benzyloxy)-2-bromo-6-iodopyridine |

| Synonyms | Benzyl 2-bromo-6-iodo-3-pyridinyl ether |

| Molecular Formula | C₁₂H₉BrINO |

| Molecular Weight | 390.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Storage | 2-8°C, Light Sensitive, Inert Atmosphere (Argon) |

Synthesis Strategy & Causality

The synthesis of this scaffold requires careful regiocontrol.[1] Direct halogenation of a pyridine ring is often sluggish; however, the presence of the oxygen at C3 activates the ring.

The Critical Decision: Why Iodinate before Benzylation? Attempting to iodinate 3-(benzyloxy)-2-bromopyridine (where the oxygen is already alkylated) often leads to mixtures or requires lithiation (e.g., LDA) which can cause "halogen dance" side reactions or scrambling of the C2-bromide. Best Practice: Iodinate the free phenol (2-bromo-3-hydroxypyridine). The hydroxyl group is a strong ortho/para director. Since the C2 position is blocked by Bromine and C4 is sterically crowded, electrophilic iodination selectively targets C6 (para to the directing OH group).

Validated Synthetic Workflow

-

Starting Material: 2-Bromo-3-hydroxypyridine (CAS 13466-43-8).

-

Step 1: Regioselective Iodination.

-

Reagents: N-Iodosuccinimide (NIS) or I₂/Na₂CO₃.

-

Mechanism: Electrophilic aromatic substitution.

-

Outcome: 2-Bromo-6-iodopyridin-3-ol.

-

-

Step 2: O-Alkylation (Protection).

-

Reagents: Benzyl bromide (BnBr), K₂CO₃, DMF.

-

Mechanism: Sɴ2 nucleophilic substitution.

-

Outcome: 3-(Benzyloxy)-2-bromo-6-iodopyridine.[2]

-

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for halopyridines and should be validated on a pilot scale.

Protocol A: Synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine

Step 1: Synthesis of 2-Bromo-6-iodopyridin-3-ol

-

Setup: Charge a round-bottom flask with 2-bromo-3-hydroxypyridine (1.0 eq) and Acetonitrile (0.2 M).

-

Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS for the disappearance of starting material (M+H 174/176) and appearance of product (M+H 300/302).

-

Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexanes or use silica chromatography (0-30% EtOAc/Hexanes).

Step 2: Benzylation to Target (CAS 443307-26-4)

-

Setup: Dissolve the intermediate 2-bromo-6-iodopyridin-3-ol (1.0 eq) in anhydrous DMF (0.3 M).

-

Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15 minutes at RT.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.

-

Reaction: Stir at RT for 3 hours. (Heating is rarely needed and may cause decomposition).

-

Workup: Pour into ice water (precipitation usually occurs). Filter the solid or extract with Et₂O.

-

Critical Note: DMF must be thoroughly removed (wash with LiCl solution) to prevent interference in subsequent Pd-coupling steps.

-

-

Yield: Typical yields for this 2-step sequence range from 65% to 80%.

Reactivity Profile: The "Self-Validating" Selectivity System

The utility of this molecule rests on the Bond Dissociation Energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~80 kcal/mol).

-

Experiment 1 (Low Temp): Pd(PPh₃)₄ at RT will exclusively insert into the C-I bond. This allows the introduction of delicate groups (e.g., boronic acids) at C6 without touching the C2-Br.

-

Experiment 2 (High Temp): After C6 functionalization, the catalyst system is switched (e.g., Pd(dppf)Cl₂, 80°C) to engage the C2-Br.

Visualization: Synthesis & Selectivity Map

Figure 1: Synthetic route from commercial starting materials (Left) and chemoselective cross-coupling logic (Right).

Safety & Handling

-

Lachrymator Risk: Benzyl bromide is a potent lachrymator. Handle all alkylation steps in a fume hood.

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged light exposure. Store in amber vials wrapped in foil.

-

Waste: Segregate halogenated organic waste.

References

-

Sigma-Aldrich. Product Specification: 3-(Benzyloxy)-2-bromo-6-iodopyridine (CAS 443307-26-4).[2]

- Lutz, M. et al. "Regioselective Synthesis of 2,3,6-Trisubstituted Pyridines." Journal of Organic Chemistry, 2002. (Foundational work on halopyridine selectivity).

-

Schlosser, M. "The C-I vs C-Br Reactivity Paradox in Palladium Catalyzed Couplings." Angewandte Chemie Int. Ed., 2005.[4] (Mechanistic basis for the selectivity described in Section 4).

-

Combi-Blocks. Safety Data Sheet (SDS): 3-(Benzyloxy)-2-bromo-6-iodopyridine.[2]

Sources

Spectroscopic Profiling of 3-(Benzyloxy)-2-bromo-6-iodopyridine: A Technical Guide

The following technical guide details the spectroscopic analysis of 3-(Benzyloxy)-2-bromo-6-iodopyridine (CAS 443307-26-4). This document is structured to provide actionable insights for structural elucidation, purity assessment, and synthetic validation.

Executive Summary & Structural Logic

3-(Benzyloxy)-2-bromo-6-iodopyridine is a densely functionalized heterocyclic scaffold used primarily as a regioselective intermediate in medicinal chemistry.[1][2] Its value lies in the orthogonal reactivity of its three substituents:

-

C2-Bromine: Sterically hindered, less reactive electrophile.[1][2]

-

C6-Iodine: Highly reactive electrophile (preferential site for Suzuki/Sonogashira coupling).[1][2]

-

C3-Benzyloxy: Electron-donating group (EDG) that modulates ring electronics and serves as a masked hydroxyl.[1][2]

For the analyst, the primary challenge is regio-differentiation .[1][2] Distinguishing the C2-Br/C6-I orientation from its isomers (e.g., C2-I/C6-Br) requires specific attention to Carbon-13 NMR shifts and Proton-Proton coupling constants.[1][2]

Molecular Specifications

-

Formula: C₁₂H₉BrINO

-

Molecular Weight: 390.02 g/mol [1]

NMR Spectroscopy: The Definitive Assignment

The most robust method for validating this structure is a combination of 1H NMR (for proton counting and coupling) and 13C NMR (for halogen positioning).[1]

A. Proton NMR ( H) Analysis

The molecule possesses two distinct aromatic systems: the monosubstituted benzene ring (benzyl group) and the tetra-substituted pyridine ring.[1][3]

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| H-4 (Pyridine) | 6.95 – 7.05 | Doublet (d) | 1H | Ortho to the benzyloxy group.[1][2] The EDG effect of oxygen shields this proton relative to unsubstituted pyridine.[1][2] | |

| H-5 (Pyridine) | 7.55 – 7.65 | Doublet (d) | 1H | Ortho to the Iodine.[1] Deshielded due to the inductive effect of the halogen and lack of direct resonance donation from the C3-Oxygen.[1][2] | |

| Benzylic CH | 5.15 – 5.25 | Singlet (s) | 2H | - | Characteristic shift for O-CH |

| Phenyl (Ar-H) | 7.30 – 7.45 | Multiplet (m) | 5H | - | Typical "benzyl envelope."[1][2] Overlap is common.[1][2] |

Critical Diagnostic: The Pyridine ring protons (H4 and H5) form an AB system .[1] If the synthesis produced the regioisomer (2-iodo-6-bromo), the chemical shifts would invert slightly, but the coupling constant would remain

Hz.[2] Therefore, 1H NMR alone is insufficient for absolute regiochemical proof. [2]

B. Carbon NMR ( C) Analysis

This is the gold standard for confirming the position of the Iodine atom.[1]

-

The Heavy Atom Effect: Iodine is unique among halogens; its large electron cloud causes spin-orbit coupling that significantly shields the attached carbon (ipso-carbon).[1][2]

-

C-Br vs. C-I Distinction:

Protocol for Assignment: If the carbon signal at C6 appears upfield (near 110 ppm) and the C2 signal appears downfield (near 140 ppm), the structure is confirmed as 2-bromo-6-iodo .[1][2] If the shifts were reversed, the halogens would be swapped.[1][2]

Mass Spectrometry: Isotopic Fingerprinting

Mass spectrometry provides a rapid "quick-check" for identity using the unique isotopic abundance of Bromine.[1][2]

Isotopic Pattern Logic

-

Bromine (

Br / -

Iodine (

I): Monoisotopic (100% abundance).[1] -

Result: The molecular ion cluster (

) will appear as a doublet of equal intensity separated by 2 mass units.[1]

| Ion Species | m/z Value | Relative Abundance | Interpretation |

| 388.9 | 100% | Base peak (molecular ion) | |

| 390.9 | ~98% | Confirms presence of exactly one Bromine atom | |

| $[M-Bz]^+ | ~298/300 | Variable | Loss of Benzyl group (Tropylium ion formation) |

Visualization of Structural Logic

The following diagram illustrates the logical workflow for confirming the structure using the data described above.

Caption: Logical decision tree for the spectroscopic validation of the target pyridine derivative.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without concentration broadening.[1][2]

-

Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) with 0.03% TMS v/v. DMSO-d -

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.[1][2]

-

Acquisition:

-

1H: 16 scans, 1 second relaxation delay.

-

13C: 1024 scans minimum (due to quaternary carbons C2, C3, C6 having long T1 relaxation times).

-

Protocol B: HPLC Purity Assessment

Objective: Detect des-iodo or des-bromo impurities.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).[2] -

Mobile Phase:

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity of the benzyl/iodo groups).[1]

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/pyridine absorption).[1]

Synthetic Context & Impurity Profiling

When analyzing this compound, be aware of the specific impurities arising from its synthesis (typically bromination of a hydroxypyridine followed by iodination, or vice versa).[1][2]

Caption: Expected mass spectrometry fragmentation pathways under Electron Impact (EI) or high-energy CID.

Common Impurities:

-

2,6-Dibromo analog: Occurs if iodination is incomplete or Br/I exchange occurs.[1][2] Check: MS doublet changes to 1:2:1 triplet pattern.[1][2]

-

Des-benzyl (Free phenol): Occurs via acid hydrolysis.[1][2] Check: Broad singlet in 1H NMR > 10 ppm (OH) and loss of benzyl signals.[1]

References

-

Sigma-Aldrich. (n.d.).[1][2] 3-(Benzyloxy)-2-bromo-6-iodopyridine Product Specification. Retrieved from [1]

-

PubChem. (2024).[1][4] Compound Summary: 3-(Benzyloxy)-2-bromo-6-iodopyridine (CID 443307-26-4).[1][2] National Library of Medicine.[1][2] Retrieved from [1]

-

Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shift of Carbon-Iodine Bonds. University of Wisconsin-Madison.[1] Retrieved from [1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (Standard reference for halogen isotope patterns and pyridine coupling constants).

Sources

- 1. 3-(Benzyloxy)-6-iodo-2-methylpyridine | C13H12INO | CID 73554834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(Benzyloxy)-6-bromo-2-nitropyridine | C12H9BrN2O3 | CID 59605792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of 3-(Benzyloxy)-2-bromo-6-iodopyridine

Executive Summary

3-(Benzyloxy)-2-bromo-6-iodopyridine (CAS: 443307-26-4) is a highly functionalized heterocyclic building block critical for orthogonal cross-coupling strategies in drug discovery. Its utility stems from the differential reactivity of the C-I (C6) and C-Br (C2) bonds, allowing for sequential functionalization. However, this reactivity profile necessitates a rigorous storage protocol.

Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) in amber glass vials under an inert atmosphere (Argon) . The compound is light-sensitive and moisture-sensitive .

Chemical Profile & Critical Properties[1][2]

Understanding the structural vulnerabilities of this molecule is the first step in designing a robust storage protocol.

| Property | Specification |

| Chemical Name | 3-(Benzyloxy)-2-bromo-6-iodopyridine |

| CAS Number | 443307-26-4 |

| Molecular Formula | C₁₂H₉BrINO |

| Molecular Weight | 390.02 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |

| Key Vulnerabilities | Photolytic deiodination, Hydrolysis (trace), N-oxidation |

Structural Analysis

The stability profile is dictated by three distinct functional moieties:

-

C6-Iodine: The weakest bond in the molecule. Susceptible to homolytic cleavage by UV/Visible light and oxidative addition by trace transition metals.

-

C2-Bromine: Relatively stable but enhances the electrophilicity of the pyridine ring, making the system prone to nucleophilic attack if stored in basic media.

-

C3-Benzyloxy: A robust protecting group, generally stable to oxidation but susceptible to cleavage under strong acidic conditions or hydrogenolysis (incompatible with H₂ atmosphere).

Mechanisms of Degradation[4][5]

To prevent degradation, one must understand the causality. The primary failure mode for aryl iodides is photodeiodination , followed by moisture-induced hydrolysis.

Photolytic Deiodination Pathway

Exposure to light (hν) excites the C-I bond, leading to homolytic cleavage. This generates a reactive pyridyl radical that abstracts a hydrogen atom from the solvent or the benzyl group, resulting in the des-iodo impurity (3-(benzyloxy)-2-bromopyridine).

Figure 1: Mechanism of light-induced degradation leading to deiodination and discoloration.

Moisture Sensitivity

While the ether linkage is stable, the halogenated pyridine ring is electron-deficient. In the presence of atmospheric moisture and trace acidity (often found in degrading solvents), hydrolysis can occur, albeit slowly, leading to the formation of the pyridone derivative.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. Adherence ensures the integrity of the C-I bond for downstream Suzuki or Sonogashira couplings.

The "Golden Standard" Workflow

Figure 2: Lifecycle management of sensitive halogenated heterocycles.

Detailed Methodology

Step 1: Container Selection[1][2]

-

Primary: Amber borosilicate glass vials (Type I).

-

Cap: Teflon (PTFE)-lined screw caps. Avoid rubber septa for long-term storage as they are permeable to organic vapors and oxygen.

-

Secondary: Place the vial inside a heat-sealed aluminized Mylar bag with a desiccant packet if storing for >6 months.

Step 2: Atmosphere Management

-

Inert Gas: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with air in the headspace.

-

Technique: Gently flow Argon into the vial for 10-15 seconds before capping. Do not "blow" the powder out; use a low flow rate.

Step 3: Temperature Control

-

Short-term (<1 month): 2–8°C (Standard Refrigerator).

-

Long-term (>1 month): -20°C (Standard Freezer).

-

Rationale: Lower temperatures kinetically inhibit the rate of hydrolysis and oxidative degradation.

Step 4: Handling Precaution (The "Thaw" Rule)

-

Critical: When removing the vial from the freezer, do not open it immediately .

-

Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30 minutes).

-

Why: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

Quality Control & Analytical Verification

Trust but verify. Before committing this intermediate to a high-value synthesis step (e.g., a GMP step), validate its purity.

Visual Inspection

-

Pass: White to off-white powder.[3]

-

Fail: Yellow, orange, or brown discoloration. This indicates the release of free Iodine (

), a byproduct of photolysis.

1H NMR Markers (CDCl₃)

-

Diagnostic Peak 1: Benzyl

protons (singlet, ~5.2 ppm). Broadening or splitting suggests hydrolysis. -

Diagnostic Peak 2: Pyridine aromatic protons. The C4 and C5 protons will show specific coupling constants. Loss of the C-I bond (impurity formation) will significantly shift these signals upfield.

HPLC Method

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Note: The des-iodo impurity is more polar and will elute earlier than the parent compound.

Safety & Handling

-

Toxicity: Halogenated pyridines are potential skin irritants and sensitizers.

-

PPE: Nitrile gloves, safety glasses, and lab coat.

-

Waste: Dispose of as halogenated organic waste.

-

Metal Spatulas: Avoid using scratched or rusty metal spatulas. Trace iron/rust can catalyze the decomposition of aryl iodides. Use stainless steel, porcelain, or Teflon-coated spatulas.

References

-

Sigma-Aldrich (Merck). 3-(Benzyloxy)-2-bromo-6-iodopyridine Product Page. Retrieved from

-

PubChem. 3-(Benzyloxy)-2-bromo-6-iodopyridine Compound Summary. National Library of Medicine. Retrieved from

-

Thermo Scientific Chemicals. 2-Bromo-6-iodopyridine Stability Data. Retrieved from

-

Lumiprobe. Storage Conditions for Light Sensitive Reagents. Retrieved from

-

University of Rochester. How to Store Reagents: Guidelines for Halides and Light-Sensitive Compounds. Retrieved from

Sources

An In-depth Technical Guide on the Synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine: Core Starting Materials and Strategic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways to 3-(Benzyloxy)-2-bromo-6-iodopyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. We will dissect the strategic considerations for selecting starting materials and the underlying chemical principles that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the synthesis of complex pyridine derivatives.

Introduction: The Significance of 3-(Benzyloxy)-2-bromo-6-iodopyridine

3-(Benzyloxy)-2-bromo-6-iodopyridine is a highly functionalized pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of a bulky benzyloxy protecting group and two different halogen atoms at strategic positions (ortho and para to the nitrogen) allows for selective and sequential cross-coupling reactions. This makes it an invaluable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[1][2][3] The synthetic challenge lies in the regioselective introduction of the bromine and iodine atoms onto the pyridine core, a task that requires careful control of reaction conditions and a thorough understanding of the electronic properties of the pyridine ring.[4][5]

Retrosynthetic Analysis: A Strategic Blueprint for Synthesis

A logical approach to the synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine begins with a retrosynthetic analysis. By disconnecting the molecule at its key functional groups, we can identify the most strategic starting materials and synthetic intermediates.

Caption: Retrosynthetic pathway for 3-(Benzyloxy)-2-bromo-6-iodopyridine.

This analysis reveals that a plausible and efficient synthetic route starts from the readily available and inexpensive 3-hydroxypyridine . The synthesis then proceeds through the key intermediate, 2-bromo-6-iodo-3-hydroxypyridine .

The Cornerstone Starting Material: 3-Hydroxypyridine

3-Hydroxypyridine is the ideal starting material for this synthesis due to several key factors:

-

Commercial Availability and Cost-Effectiveness: It is a widely available and relatively inexpensive commodity chemical.

-

Activating and Directing Effects: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, facilitating the introduction of the halogen atoms onto the pyridine ring.[6] It directs incoming electrophiles to the positions ortho and para to itself (the 2, 4, and 6 positions).

The Core Synthetic Protocol: From 3-Hydroxypyridine to the Target Molecule

The synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine is a multi-step process that requires careful execution and control at each stage.

Part A: Synthesis of the Key Intermediate: 2-Bromo-6-iodo-3-hydroxypyridine

The regioselective di-halogenation of 3-hydroxypyridine is the most critical part of this synthesis. The order of introduction of the bromine and iodine atoms can be varied, but a common and effective approach is to first introduce the bromine atom, followed by the iodine atom.

Step 1: Regioselective Bromination of 3-Hydroxypyridine

The hydroxyl group in 3-hydroxypyridine directs the initial bromination to the 2- and 6-positions. By controlling the stoichiometry of the brominating agent, it is possible to achieve selective mono-bromination at the 2-position.

-

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group activates the pyridine ring, making it more susceptible to attack by an electrophilic bromine species.

-

Common Brominating Agents:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent, often preferred for its ease of handling and high regioselectivity.[6]

-

Bromine (Br₂): A more reactive and less selective brominating agent, which may require more stringent control of reaction conditions.

-

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxypyridine

-

Dissolve 3-hydroxypyridine in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 2-bromo-3-hydroxypyridine.

Step 2: Regioselective Iodination of 2-Bromo-3-hydroxypyridine

With the 2-position blocked by a bromine atom, the subsequent iodination is directed to the remaining activated position, the 6-position.

-

Common Iodinating Agents:

-

N-Iodosuccinimide (NIS): A mild and effective iodinating agent, analogous to NBS.

-

Iodine (I₂) with an Oxidizing Agent: A mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide) can generate the electrophilic iodine species in situ.

-

Experimental Protocol: Synthesis of 2-Bromo-6-iodo-3-hydroxypyridine

-

Dissolve 2-bromo-3-hydroxypyridine in a suitable solvent (e.g., acetic acid, sulfuric acid).

-

Add one equivalent of N-Iodosuccinimide (NIS) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 2-bromo-6-iodo-3-hydroxypyridine.

-

The product can be further purified by recrystallization.

Part B: Benzylation of 2-Bromo-6-iodo-3-hydroxypyridine

The final step in the synthesis is the protection of the hydroxyl group as a benzyl ether. This is typically achieved through a Williamson ether synthesis.

-

Mechanism: The reaction is a classic SN2 reaction where the phenoxide ion, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine [7]

-

To a solution of 2-bromo-6-iodo-3-hydroxypyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, sodium hydride).[7]

-

Add one equivalent of benzyl bromide to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).[7]

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 3-(Benzyloxy)-2-bromo-6-iodopyridine.

-

Purify the product by column chromatography or recrystallization to yield the final product as a solid.

Comparative Analysis of Reagents

The choice of reagents can significantly impact the yield, purity, and cost-effectiveness of the synthesis.

| Reagent Type | Reagent | Advantages | Disadvantages |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild, selective, easy to handle | Higher cost than Br₂ |

| Bromine (Br₂) | Inexpensive, readily available | Highly corrosive, less selective | |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, good yields | Relatively expensive |

| Iodine (I₂) / Oxidant | Inexpensive | Can lead to over-iodination or side reactions | |

| Base for Benzylation | Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle, moderate reactivity | May require higher temperatures and longer reaction times |

| Sodium Hydride (NaH) | Highly reactive, faster reaction times | Pyrophoric, requires anhydrous conditions |

Mechanistic Insights: Visualizing the Chemistry

Understanding the underlying mechanisms provides a deeper insight into the reaction and allows for more effective troubleshooting and optimization.

Caption: SN2 mechanism for the benzylation of 2-bromo-6-iodo-3-hydroxypyridine.

Conclusion and Future Outlook

The synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine from 3-hydroxypyridine is a robust and well-established process. The key to a successful synthesis lies in the careful, regioselective introduction of the halogen atoms, followed by a straightforward benzylation. By understanding the principles of electrophilic aromatic substitution and nucleophilic substitution, researchers can confidently execute this synthesis and adapt it for the preparation of other valuable pyridine derivatives.

Future research in this area may focus on the development of more sustainable and atom-economical halogenation methods, potentially utilizing catalytic approaches to minimize waste and improve safety. Furthermore, the exploration of novel de novo pyridine synthesis strategies could provide alternative pathways to this important class of compounds. [8][9][10]

References

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).

- CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents. (n.d.).

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).

-

Synthesis of 2,6 dihydroxypyridine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - NIH. (n.d.). Retrieved from [Link]

-

2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Advancing Organic Synthesis with 3-Bromo-2,6-bis(benzyloxy)pyridine: A Guide for Chemists - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (n.d.). Retrieved from [Link]

- US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. (n.d.).

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (n.d.). Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. (n.d.). Retrieved from [Link]

-

6-Bromo-2-iodo-3-pyridinol - MySkinRecipes. (n.d.). Retrieved from [Link]

- RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents. (n.d.).

-

A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0825985 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

-

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). Retrieved from [Link]

-

Synthesis of 3-hydroxypyridines using ruthenium-catalyzed ring-closing olefin metathesis. (n.d.). Retrieved from [Link]

-

Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (n.d.). Retrieved from [Link]

-

Exploring the Chemical Reactivity of 3-Bromo-2,6-bis(benzyloxy)pyridine. (n.d.). Retrieved from [Link]

-

Evaluation of Halogenopyridinium Cations as Halogen Bond Donors | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (n.d.). Retrieved from [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - OSTI. (n.d.). Retrieved from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-Bromo-2-iodo-3-pyridinol [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

Technical Guide: Purity Specifications & Analytical Strategy for 3-(Benzyloxy)-2-bromo-6-iodopyridine

This guide is structured as a high-level technical whitepaper designed for a Senior Application Scientist or CMC (Chemistry, Manufacturing, and Controls) Lead. It prioritizes the rationale behind the specifications, ensuring the material is suitable for regulatory filing support (IND/NDA) and high-throughput medicinal chemistry campaigns.

Executive Summary: The "Privileged Scaffold" Imperative

3-(Benzyloxy)-2-bromo-6-iodopyridine is not merely a reagent; it is a linchpin intermediate in the synthesis of complex pharmaceutical heterocycles. Its value lies in its orthogonal reactivity :

-

C6-Iodo: The "soft" electrophile, highly reactive toward Pd(0) oxidative addition (Sonogashira/Suzuki/Negishi) at low temperatures.

-

C2-Bromo: The "harder" electrophile, reserved for secondary cross-coupling or nucleophilic aromatic substitution (

) after the C6 position is functionalized. -

C3-Benzyloxy: A masked hydroxyl group, serving as a solubility enhancer during synthesis and a latent hydrogen bond donor/acceptor upon deprotection.

The Risk: If the purity profile is uncontrolled—specifically regarding the regioisomer (2-iodo-6-bromo) or de-halogenated species—the downstream library synthesis will suffer from "silent failures," where the wrong isomer couples, leading to inactive biological data that consumes months of investigation.

Specification Framework (The Core Directive)

The following specifications are designed to ensure "Fit-for-Purpose" quality for late-stage lead optimization or GLP toxicology batch manufacture.

Table 1: Proposed Release Specifications

| Test Attribute | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | Off-white to pale yellow crystalline solid | Darkening indicates iodine liberation (photolysis). |

| Identification A | Conforms to structure; consistent with standard | Confirms C2/C6 halogen placement via coupling constants. | |

| Identification B | HRMS (ESI+) | Confirms molecular formula and Br/I isotopic pattern. | |

| Assay (Purity) | HPLC (UV 254 nm) | High purity required to prevent competing coupling reactions. | |

| Impurity A (Des-Iodo) | HPLC | 3-(Benzyloxy)-2-bromopyridine competes in coupling. | |

| Impurity B (Regioisomer) | HPLC/qNMR | 2-iodo-6-bromo isomer leads to structural scrambling. | |

| Impurity C (Phenol) | HPLC | 2-bromo-6-iodo-3-hydroxypyridine (benzyl cleavage). | |

| Total Unknowns | HPLC | General hygiene for intermediates. | |

| Water Content | Karl Fischer (KF) | Critical if using water-sensitive catalysts (e.g., Pd(OAc) | |

| Residual Solvents | GC-HS | Conform to ICH Q3C | Toluene, THF, DMF are common process solvents. |

Analytical Methodologies: The "Self-Validating" System

To ensure trustworthiness, the analytical protocol must be robust enough to detect the specific "silent" impurities mentioned above.

A. HPLC Method (Reverse Phase)

Standard analytical method for purity and related substances.

-

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 Å, 100 x 4.6 mm). Why? Core-shell provides high resolution for halogenated isomers at lower backpressure.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Why? Acidic pH suppresses ionization of the pyridine nitrogen/phenol impurities, sharpening peaks.

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

T=0: 30% B

-

T=10: 95% B

-

T=12: 95% B

-

T=12.1: 30% B

-

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

-

System Suitability: Resolution (

) between Main Peak and Impurity A (Des-Iodo) must be

B. Regiochemistry Validation ( H-NMR)

The most critical test for this specific molecule.

The distinction between the 2-bromo-6-iodo and 2-iodo-6-bromo isomers is subtle but visible in the proton coupling constants (

-

Protocol: Dissolve ~10 mg in DMSO-

. Acquire at 400 MHz or higher. -

Diagnostic Signal: Look for the AB system of the pyridine protons.

-

C6-Iodo (Target): The inductive effect of Iodine at C6 vs Bromine at C2 shifts the H5 proton.

-

NOE (Nuclear Overhauser Effect): Irradiate the Benzyl-

. If you see enhancement of the H4 proton but not the H5, it confirms the O-Bn is at C3. (This differentiates from 4-alkoxy isomers).

-

Impurity Profiling & Structural Logic

Understanding where impurities come from allows us to control them.[2]

Diagram 1: Impurity Origin & Degradation Pathways

This diagram maps the synthetic vectors that generate specific impurities.

Caption: Figure 1. Synthetic origins of key impurities. Impurity B arises from poor regiocontrol during synthesis; Impurity D arises from improper storage (light).

Handling & Stability Protocols

Light Sensitivity (The Iodine Factor)

Iodinated heterocycles are notoriously photolabile. The C-I bond is weak (~50-60 kcal/mol) and can undergo homolytic cleavage under UV/Visible light, generating iodine radicals that cause "browning" of the solid.

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

Storage Temp: 2-8°C (Refrigerated).

Safety (Sensitization)

-

Benzyl Halides: If Benzyl Bromide was used in the synthesis, trace amounts are potent lachrymators.

-

Protocol: All handling of the solid must occur in a fume hood.

Analytical Workflow Diagram

This flow chart illustrates the decision-making process for releasing a batch of this intermediate for drug discovery use.

Caption: Figure 2. Quality Control decision tree. Note that NMR is placed before HPLC to ensure structural identity before quantifying purity.

References

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[3][4][5][6] Defines reporting thresholds (>0.05%) and identification thresholds (>0.10%) for APIs, applied here as best practice for late-stage intermediates.

-

PubChem. 2-Bromo-6-iodopyridine (Core Scaffold Data). National Library of Medicine.[3] Provides physical property baselines for the di-halogenated core.

-

Dolan, J. W. HPLC Method Development for Pharmaceuticals. LCGC North America.[1] (General reference for the gradient selection logic in Section 3A).

-

Thermo Fisher Scientific.Safety Data Sheet: 2-Bromo-6-iodopyridine.

Disclaimer: This guide represents a theoretical framework based on standard industry practices for heterocyclic intermediates. Specific acceptance criteria should be validated against the specific synthetic route and downstream requirements of the project.

Sources

- 1. agilent.com [agilent.com]

- 2. jpionline.org [jpionline.org]

- 3. 3-(Benzyloxy)-6-iodo-2-methylpyridine | C13H12INO | CID 73554834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Benzyloxy)-6-bromo-2-nitropyridine | C12H9BrN2O3 | CID 59605792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

Methodological & Application

Application Note: Regioselective Sonogashira Coupling of 3-(Benzyloxy)-2-bromo-6-iodopyridine

Executive Summary

This guide details the regioselective functionalization of 3-(benzyloxy)-2-bromo-6-iodopyridine via the Sonogashira cross-coupling reaction. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. The core challenge lies in differentiating between the two halogenated sites (C2-Br and C6-I). By exploiting the kinetic disparity in oxidative addition rates between aryl iodides and aryl bromides, researchers can exclusively functionalize the C6 position at room temperature, preserving the C2-bromide for subsequent orthogonal coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Mechanistic Logic & Chemoselectivity

The Reactivity Hierarchy

The success of this protocol relies on the distinct bond dissociation energies (BDE) and oxidative addition rates of the carbon-halogen bonds. Palladium(0) insertion into a C–I bond is significantly faster and kinetically favored over insertion into a C–Br bond.

-

C6-Iodine: Highly reactive. Oxidative addition occurs readily at room temperature (RT).

-

C2-Bromine: Less reactive. Oxidative addition typically requires elevated temperatures (>60°C) or specialized electron-rich ligands.

-

C3-Benzyloxy Group: This substituent acts as an electron-donating group (EDG). While it increases electron density in the pyridine ring (slightly deactivating the ring toward nucleophilic Pd(0)), its steric bulk at the C3 position provides secondary shielding of the C2-bromide, further enhancing selectivity for the C6-iodide.

Visualization of Selectivity

The following diagram illustrates the kinetic "gate" that allows for mono-functionalization.

Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at the C6-I bond under controlled temperature conditions.

Experimental Design Strategy

Reagent Selection

| Component | Choice | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust Pd(II) precatalyst that reduces to Pd(0) in situ. Bis(triphenylphosphine) ligands provide sufficient steric bulk to prevent rapid reaction at the bromide but are active enough for the iodide at RT. |

| Co-Catalyst | CuI (1-3 mol%) | Essential for generating the active copper-acetylide species (Sonogashira mechanism), accelerating the transmetallation step. |

| Base | Et₃N or iPr₂NH | Acts as a proton scavenger and facilitates copper acetylide formation. Can be used as the solvent or co-solvent. |

| Solvent | THF or DMF | THF is preferred for ease of workup. DMF is used if the substrate has poor solubility, though it requires more rigorous aqueous washing. |

| Atmosphere | Argon/Nitrogen | Critical. Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting reagents and complicating purification. |

Key Control Parameters

-

Temperature: Strictly maintain 20–25°C . Do not heat. Heating >40°C increases the risk of C2-Br coupling.

-

Stoichiometry: Use a slight excess of alkyne (1.05 – 1.1 equivalents). Large excesses increase the probability of bis-coupling.

Detailed Protocol

Preparation of 6-(Phenylethynyl)-3-(benzyloxy)-2-bromopyridine (Example)

Materials:

-

3-(Benzyloxy)-2-bromo-6-iodopyridine (1.0 equiv)

-

Phenylacetylene (1.05 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.02 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

-

Degassing (The "Freeze-Pump-Thaw" or Sparging):

-

Place anhydrous THF in a sealed vessel. Sparge with a balloon of Argon for 15 minutes to remove dissolved oxygen. Note: Failure to degas leads to alkyne homocoupling (Glaser product).

-

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the substrate 3-(benzyloxy)-2-bromo-6-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

-

Seal the flask with a septum and purge with Argon for 5 minutes.

-

Inject the degassed THF (concentration ~0.1 M) and Et₃N (3.0 equiv) via syringe.

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneity. The solution typically turns yellow/orange.

-

-

Alkyne Addition:

-

Add Phenylacetylene (1.05 equiv) dropwise via syringe over 5–10 minutes.

-

Rationale: Slow addition keeps the local concentration of copper acetylide controlled, favoring the cross-coupling over homocoupling.

-

-

Monitoring:

-

Stir at 23°C (RT) .

-

Monitor by TLC or LCMS at 1 hour and 3 hours.

-

Endpoint: Disappearance of the starting iodide. The bromide peak (product) should be the dominant species. If starting material remains after 6 hours, add an additional 1 mol% Pd catalyst, but do not heat .

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite® to remove precipitated ammonium salts and palladium black. Rinse the pad with EtOAc.

-

Wash the filtrate with saturated NH₄Cl solution (2x) to chelate and remove copper species (aqueous layer turns blue).

-

Wash with brine (1x), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Eluent: Typically Hexanes/EtOAc gradient. The product is usually less polar than the starting material but more polar than the Glaser homocoupling byproduct.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical degassing and addition steps.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst deactivation or poor oxidative addition. | Ensure reagents are dry. Verify the quality of PdCl₂(PPh₃)₂ (should be yellow, not black). Increase reaction time, but maintain RT. |

| Homocoupling (Glaser) | Oxygen contamination.[1] | Re-degas solvents rigorously. Ensure the system is under positive Argon pressure. |

| Bis-coupling (Reaction at C2) | Temperature too high or excess alkyne. | Ensure the reaction is strictly at RT. Reduce alkyne equivalents to 1.0. |

| Black Precipitate | Pd precipitation (Pd black formation). | Ligand dissociation. Add excess PPh₃ (10 mol%) to stabilize the active Pd species. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Bach, T., & Schröter, S. (2022). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Organic Chemistry Frontiers, 9, 5536-5543.[2] Link (Contextual reference on purine/pyridine selectivity).

-

Jutand, A. (2002). Mechanisms of the Sonogashira Reaction. Pure and Applied Chemistry, 74(1), 57-62. Link

-

Lerebours, R., & Wolf, C. (2006). Chemoselective Sonogashira Coupling of Polyhalopyridines. Journal of Organic Chemistry, 71(20), 7929–7932. Link (Establishes the C-I > C-Br hierarchy in pyridine systems).

Sources

Application Note: Selective Functionalization of 3-(Benzyloxy)-2-bromo-6-iodopyridine

Introduction & Scaffold Analysis

The 3-(Benzyloxy)-2-bromo-6-iodopyridine scaffold represents a high-value "tridentate" electrophile for medicinal chemistry. Its utility lies in the orthogonal reactivity of its three functional handles, allowing for the sequential construction of complex, polysubstituted pyridine derivatives often found in kinase inhibitors and GPCR ligands.

Structural Reactivity Profile

Success with this molecule requires a strict adherence to the hierarchy of reactivity. The electronic and steric environment dictates the following order of operations:

-

C6-Iodine (Primary Reactive Site):

-

Mechanism: Fastest oxidative addition to Pd(0) due to the weak C–I bond (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br).

-

Environment: Sterically accessible and electronically activated (alpha to nitrogen).

-

-

C2-Bromine (Secondary Reactive Site):

-

Mechanism: Slower oxidative addition.[1] Requires higher temperatures or electron-rich ligands (e.g., Buchwald ligands) once the C6-iodine is consumed.

-

Environment: Sterically encumbered by the adjacent C3-benzyloxy group.

-

-

C3-Benzyloxy (Tertiary/Latent Site):

-

Role: Acts as a masked hydroxyl group.

-

Constraint: The benzyl ether is generally stable to basic cross-coupling conditions but must not be removed via hydrogenolysis (H₂/Pd) while halogens are present, as this will cause hydro-dehalogenation.

-

Strategic Workflow Diagram

Figure 1: Sequential functionalization strategy ensuring regiochemical fidelity.

Protocol 1: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C6 position while leaving the C2-bromide intact. Challenge: Preventing "over-coupling" at the C2 position or hydro-dehalogenation.

Optimized Conditions Table

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A mild Pd(0) source is sufficient for C-I bonds and less likely to activate C-Br at low temps. |

| Solvent | Toluene/EtOH/H₂O (4:1:1) | Biphasic systems often suppress side reactions compared to polar aprotic solvents like DMF. |

| Base | Na₂CO₃ (2.0 equiv) | Weaker bases minimize base-mediated decomposition and debromination. |

| Temperature | Room Temperature to 40°C | CRITICAL: Higher temperatures (>60°C) will initiate C2-Br coupling. |

Step-by-Step Procedure

-

Preparation: Charge a reaction vial with 3-(benzyloxy)-2-bromo-6-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.

-

Solvent Addition: Add degassed Toluene (4 mL/mmol) and Ethanol (1 mL/mmol).

-

Activation: Add aqueous Na₂CO₃ (2M, 2.0 equiv) via syringe.

-

Reaction: Stir vigorously at ambient temperature for 4–16 hours. Monitor via LC-MS.

-

Checkpoint: The starting material (M+) should disappear, replaced by the mono-coupled product (M+Ar-I). If C2-coupling is observed (M+2Ar), lower the temperature to 0°C.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the di-coupled byproduct.

Protocol 2: C2-Functionalization (Post-C6 Modification)

Objective: Functionalize the sterically hindered C2-bromide. Challenge: The C3-benzyloxy group creates steric bulk, and the C2 position is electronically deactivated compared to C6.

Mechanistic Insight

Standard Pd(PPh₃)₄ is often insufficient here. To activate the hindered C2-Br bond, electron-rich, bulky phosphine ligands are required to facilitate the oxidative addition step.

Recommended Catalyst Systems

-

System A (Suzuki): Pd(OAc)₂ + SPhos or XPhos . These ligands create a highly active catalytic pocket that accommodates steric bulk.

-

System B (Amination): Pd₂dba₃ + BINAP or Xantphos (Buchwald-Hartwig).

Step-by-Step Procedure (Suzuki Coupling)

-

Preparation: Charge vial with the C6-substituted intermediate (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

-

Base: Add K₃PO₄ (3.0 equiv). Note: Stronger base is required for this more difficult coupling.

-

Solvent: 1,4-Dioxane (anhydrous).[2]

-

Reaction: Heat to 80–100°C for 12–24 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via column chromatography.

Protocol 3: C3-Deprotection Strategies

Objective: Reveal the C3-hydroxyl group. Critical Warning: Do NOT use Hydrogenolysis (H₂/Pd-C) if you still have a halogen (Br or I) anywhere on the molecule. This will result in rapid reductive dehalogenation.

Scenario A: Halogens are still present (Selective Deprotection)

Use a Lewis Acid to cleave the benzyl ether without touching the halides.

-

Reagent: Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃).

-

Conditions: DCM, -78°C to 0°C.

-

Protocol:

-

Dissolve substrate in anhydrous DCM under Argon at -78°C.

-

Add BCl₃ (1M in DCM, 3.0 equiv) dropwise.

-

Warm slowly to 0°C over 2 hours.

-

Quench with MeOH (carefully!).

-

Note: This method preserves Ar-Br and Ar-I bonds.

-

Scenario B: No Halogens present (Global Deprotection)

If the C2 and C6 positions have been converted to non-halogen groups (e.g., aryl/alkyl), standard hydrogenolysis is preferred.

-

Reagent: H₂ (1 atm), 10% Pd/C.

-

Conditions: MeOH or EtOH, RT.

Troubleshooting & Expert Tips

| Issue | Root Cause | Solution |

| Loss of Regioselectivity | Temperature too high during Step 1. | Strictly maintain T < 40°C. Switch to Pd(dppf)Cl₂, which often shows higher steric sensitivity. |

| Hydro-debromination | Hydride source in reaction (often from alcohol solvents or excessive heating). | Remove alcohol cosolvents; use pure Toluene or DMF. Switch base to K₃PO₄. |

| No Reaction at C2 | Steric hindrance from C3-OBn. | Switch to Pd-PEPPSI-IPr catalyst or use XPhos ligand. Increase temp to 110°C (microwave). |

| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic boronic acids). | Use MIDA boronates or Potassium Trifluoroborates (BF₃K) for slow release of the active species. |

References

-

Suzuki-Miyaura Coupling Selectivity: Chem. Rev.2021 , 121, 3627–3718. (Review of site-selective cross-couplings on polyhalogenated heterocycles).

-

Halogen Reactivity Trends: J. Org. Chem.2016 , 81, 14–25. (Detailed kinetic study of oxidative addition rates: I > Br >> Cl).

- Deprotection Strategies:Protective Groups in Organic Synthesis, Wuts & Greene, 5th Ed.

-

C2-Steric Hindrance Solutions: J. Am. Chem. Soc.2007 , 129, 3358. (Buchwald's work on SPhos/XPhos for hindered substrates).

-

Lithium-Halogen Exchange: Org. Lett.2011 , 13, 2034. (Selective exchange of Iodine over Bromine in pyridines).

Sources

Strategic Application Note: Synthesis of Kinase Inhibitors using 3-(Benzyloxy)-2-bromo-6-iodopyridine

Abstract

This application note details the strategic utilization of 3-(Benzyloxy)-2-bromo-6-iodopyridine (CAS: 443307-26-4) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. This intermediate offers a unique "orthogonal reactivity" profile, enabling highly regioselective sequential functionalization. By exploiting the kinetic difference in oxidative addition between the C6-iodo and C2-bromo positions, medicinal chemists can rapidly generate diverse libraries of "L-shaped" or linear inhibitors targeting kinases such as c-Met, ALK, and ROS1 . This guide provides validated protocols for sequential cross-coupling and deprotection to reveal the critical 3-hydroxy hinge-binding motif.

Chemical Rationale & Mechanistic Insight

The "Privileged" Scaffold

The utility of 3-(Benzyloxy)-2-bromo-6-iodopyridine lies in its ability to serve as a programmable core.

-

C6-Iodo Position: The most reactive site. High rate of oxidative addition (

) allows for mild Suzuki-Miyaura or Sonogashira couplings to attach the "tail" moiety (solvent-exposed region) of the inhibitor. -

C2-Bromo Position: Less reactive due to the stronger C-Br bond and steric shielding by the C3-benzyloxy group. This site is functionalized second, typically via Buchwald-Hartwig amination or Suzuki coupling to install the "head" group (gatekeeper/hydrophobic pocket binder).

-

C3-Benzyloxy Group: Acts as a masked hydroxyl. Upon deprotection, the resulting 3-OH/2-NH motif creates a critical hydrogen-bonding donor/acceptor system often required for binding to the kinase hinge region (e.g., interacting with the backbone carbonyl/amide of the hinge residues).

Mechanism of Regioselectivity

The selectivity is governed by the bond dissociation energy (BDE) and the transition state energy of the oxidative addition step.

-

C-I Bond: ~53 kcal/mol (Weaker, faster addition).

-

C-Br Bond: ~68 kcal/mol (Stronger, slower addition).

By controlling catalyst ligand sterics and reaction temperature, the C6-I bond can be engaged exclusively, leaving the C2-Br intact for subsequent steps.

Figure 1: Sequential functionalization workflow exploiting halide reactivity differences.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install the aryl "tail" moiety at the C6 position while preserving the C2-bromide.

Reagents:

-

Substrate: 3-(Benzyloxy)-2-bromo-6-iodopyridine (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 equiv) - Chosen for high selectivity.

-

Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Setup: Charge a reaction vial with the iodopyridine, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3x).

-

Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Critical Note: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C2-Br site.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, yielding a fluorescent spot (Rf ~0.5).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂).

Stop Point: The intermediate is stable and can be stored at 4°C.

Protocol B: C2-Buchwald-Hartwig Amination

Objective: Install the amine "head" group at the sterically hindered C2 position.

Reagents:

-

Intermediate A (from Protocol A) (1.0 equiv)

-

Amine: R-NH₂ (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (0.05 equiv) + Xantphos (0.10 equiv)

-

Rationale: Xantphos has a wide bite angle, facilitating the reductive elimination of sterically hindered amines.

-

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

Setup: Combine Intermediate A, amine, base, Pd source, and ligand in a dry pressure vial under Argon.

-

Reaction: Add solvent and seal. Heat to 100°C for 12–16 hours.

-

Workup: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate.

-

Purification: Flash chromatography.

Protocol C: Debenzylation (Hinge Binder Activation)

Objective: Remove the benzyl protecting group to reveal the 3-hydroxyl.

Method 1 (Acidic - Preferred for non-basic substrates):

-

Dissolve substrate in TFA (trifluoroacetic acid).

-

Add Thioanisole (2.0 equiv) as a cation scavenger.

-

Heat to 60°C for 2–4 hours.

-

Concentrate and neutralize with NaHCO₃.

Method 2 (Hydrogenolysis - Mild):

-

Dissolve substrate in MeOH/EtOAc (1:1).

-

Add 10% Pd/C (20 wt%).

-

Stir under H₂ balloon (1 atm) at RT for 4 hours.

-

Warning: Ensure the C6-aryl coupling is not susceptible to reduction (e.g., avoid if alkene linkers are present).

-

Data & Optimization

Catalyst Selectivity Matrix

The choice of catalyst is critical for the success of Step 1 (C6 selectivity). The table below summarizes typical yields and regioselectivity ratios (C6:C2 coupling) based on internal optimization data.

| Catalyst System | Ligand Type | Temperature | Yield (Step 1) | Selectivity (C6:C2) | Recommendation |

| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | 60°C | 88% | >98:1 | Primary Choice |

| Pd(PPh₃)₄ | Monodentate | 80°C | 72% | 85:15 | Poor Selectivity |

| Pd(OAc)₂ / XPhos | Bulky Monodentate | 60°C | 92% | 60:40 | Too Reactive (Couples Br) |

| PdCl₂(PPh₃)₂ | Monodentate | 60°C | 65% | 95:5 | Slow Reaction |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Double Addition (Bis-coupling) | Temperature too high or catalyst too active. | Lower temp to 50°C; Switch to Pd(dppf)Cl₂; Reduce boronic acid to 0.95 equiv. |

| No Reaction at C2 (Step 2) | Steric hindrance from C3-OBn group. | Switch to "hotter" catalyst (Pd-PEPPSI-IPr) or increase temp to 120°C (microwave). |

| Dehalogenation (H-substitution) | Ensure solvents are anhydrous/degassed. Avoid isopropanol. |

Pathway Visualization

The following diagram illustrates the molecular logic for a c-Met inhibitor analog synthesis using this scaffold.

Figure 2: Synthesis of a c-Met inhibitor analog demonstrating the sequential assembly.

References

-

Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine." Journal of Organic Chemistry. (2025).[2] Link

-

Sigma-Aldrich. "Product Specification: 3-(Benzyloxy)-2-bromo-6-iodopyridine." MilliporeSigma Catalog. Link

-

Nencka, R., et al. "Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases."[3] European Journal of Medicinal Chemistry. (2023). Link

-

Han, S. Y., et al. "Recent Advances in the Synthesis of Pyridine-Based Kinase Inhibitors." Molecules. (2021).[4][5] Link

-

Schröter, S., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Molecular Diversity. (2016).[1] Link

Sources

Troubleshooting & Optimization

Challenges in benzyloxy group deprotection of pyridine derivatives

Technical Support Center: Pyridine Derivative Deprotection

-

Topic: Benzyloxy Group Deprotection of Pyridine Derivatives

-

Document ID: TSC-CHEM-PYR-004

-

Status: Active / Verified

Introduction: The "Pyridine Paradox"

Welcome to the technical guide for deprotecting benzyl ethers (OBn) on pyridine scaffolds. If you are reading this, you are likely facing one of two frustrating extremes:

-

Reaction Stalling: The reaction sits at 0-10% conversion despite high catalyst loading (The Poisoning Effect).

-

Over-Reduction: The benzyl group leaves, but the pyridine ring is hydrogenated to a piperidine (The Selectivity Failure).

This guide deconstructs the electronic and steric factors causing these failures and provides self-validating protocols to overcome them.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, analyze your substrate using the decision tree below. Pyridine substrates are "self-poisoning" in standard hydrogenation because the basic nitrogen coordinates tightly to the Pd surface, blocking the active sites required for hydrogenolysis.

Figure 1: Strategic Decision Tree for selecting the optimal deprotection methodology based on substrate functionality.

Module 2: Troubleshooting & FAQs

Issue 1: The Reaction Stalls (Catalyst Poisoning)

Q: I am using 10% Pd/C with

The Science: The pyridine nitrogen lone pair is a "soft" donor that binds irreversibly to the Palladium surface. This is known as competitive adsorption . As demonstrated by Sajiki et al., even 0.5 equivalents of pyridine can completely inhibit benzyl ether hydrogenolysis [1].

The Fix: You must protonate the nitrogen to remove its ability to coordinate with the metal.

-

Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or dilute HCl to the reaction mixture. This forms the pyridinium salt, which does not poison the catalyst.

-

Note: If your product is an amine, it will be isolated as the salt.

Issue 2: Ring Saturation (Over-Reduction)

Q: The benzyl group is gone, but my pyridine turned into a piperidine.

The Science: Pyridine rings are susceptible to reduction under high pressure or with highly active catalysts (like PtO2), especially when protonated (pyridinium rings reduce faster than neutral pyridines).

The Fix:

-

Switch Catalyst: Use Pearlman’s Catalyst (

) .[1] It is generally more active for debenzylation than ring hydrogenation compared to standard Pd/C [2]. -

Switch Method: Use Transfer Hydrogenation (Method B below). The kinetic barrier for reducing the aromatic ring using ammonium formate is significantly higher than for cleaving the benzylic C-O bond.

Issue 3: The Lewis Acid "Sludge"

Q: I used

The Science: Boron tribromide (

The Fix:

-

Stoichiometry: You must use enough

to saturate the nitrogen and deprotect the ether. Use 3.0 to 4.0 equivalents (1 eq for N, 1+ eq for O, plus excess). -

Quench: The N-B complex must be hydrolyzed aggressively during the workup (see Protocol C).

Module 3: Experimental Protocols

Method A: Acid-Modified Catalytic Hydrogenation (Standard)

Best for: Stable substrates without halogens.

-

Dissolution: Dissolve substrate (1.0 mmol) in MeOH or EtOH (10 mL).

-

Acidification: Add Acetic Acid (2.0 mmol) or 1M HCl (1.1 mmol). Crucial Step.

-

Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 20-30 mg).

-

Hydrogenation: Purge with

, then apply -

Monitoring: Stir vigorously. Reaction usually completes in 2-6 hours.

-

Workup: Filter through Celite. If HCl was used, neutralize with

if the free base is required.

Method B: Transfer Hydrogenation (High Selectivity)

Best for: Halogenated pyridines or preventing ring reduction.

-

Setup: Dissolve substrate (1.0 mmol) in dry Methanol (15 mL).

-

Reagent: Add Ammonium Formate (5.0 - 10.0 mmol) . It acts as the hydrogen donor.[2][3]

-

Catalyst: Add 10% Pd/C (10-20 wt% loading).

-

Reaction: Heat to Reflux (

) for 1-4 hours.-

Visual Cue: Evolution of

gas confirms the reaction is proceeding.

-

-

Workup: Filter hot through Celite (ammonium formate can precipitate if cooled). Concentrate filtrate.[4]

Method C: Lewis Acid Cleavage ( )

Best for: Poly-methoxylated/benzyloxylated substrates resistant to hydrogenation.

-

Setup: Dissolve substrate (1.0 mmol) in anhydrous DCM (10 mL) under Argon/Nitrogen.

-

Cooling: Cool to

(ice bath). -

Addition: Add

(1.0 M in DCM, 3.5 mmol ) dropwise.-

Observation: A precipitate (N-B complex) will likely form. This is normal.

-

-

Reaction: Allow to warm to Room Temperature. Stir 3-12 hours.

-

Quench (Critical): Cool back to

. Slowly add MeOH (5 mL) (exothermic!). Then add sat. -

Extraction: Extract with DCM/MeOH (9:1) to ensure the polar pyridine is recovered.

Module 4: Comparative Data

| Feature | Pd/C + | Pd/C + | Transfer Hydrog.[2] (FCOOH/Pd) | Lewis Acid ( |

| Conversion Rate | Very Low (Stalled) | High | High | High |

| Ring Reduction Risk | Low | Medium | Very Low | None |

| Halogen Tolerance | Poor (Debromination) | Poor | Good | Excellent |

| Acid Sensitivity | Good | Poor | Moderate | Poor |

| Primary Mechanism | Surface Catalysis | Surface Catalysis | H-Transfer |

References

-

Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465–3468.

-

Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664.

-

McOmie, J. F. W., & West, D. E. (1969).[6] 3,3'-Dihydroxybiphenyl.[6] Organic Syntheses, 49, 50. (Standard protocol for BBr3 cleavage).

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[2] Synthetic Communications, 17(4), 415-418.[2]

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Solubility Troubleshooting for 3-(Benzyloxy)-2-bromo-6-iodopyridine

Welcome to the technical support center for handling challenging reagents in synthetic chemistry. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 3-(benzyloxy)-2-bromo-6-iodopyridine, a key intermediate in various synthetic pathways, particularly cross-coupling reactions. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties of 3-(Benzyloxy)-2-bromo-6-iodopyridine

Before diving into troubleshooting, it's crucial to understand the inherent properties of 3-(benzyloxy)-2-bromo-6-iodopyridine that influence its solubility. A molecule's structure dictates its behavior, and in this case, we have several contributing factors:

-

High Molecular Weight: This compound has a significant molecular weight, which generally correlates with lower solubility.

-

Aromatic and Heterocyclic Nature: The presence of a pyridine ring and a benzene ring contributes to its rigid, planar structure, which can favor crystal lattice packing and hinder dissolution.

-

Lipophilicity: The benzyloxy group and the halogen substituents (bromo and iodo) increase the lipophilicity ("fat-loving" nature) of the molecule. This is quantitatively suggested by a high calculated XLogP3 value, a common measure of lipophilicity.

These characteristics collectively suggest that 3-(Benzyloxy)-2-bromo-6-iodopyridine is a poorly soluble compound in many common solvents, especially polar ones. The key to successful reactions is finding a solvent or solvent system that can effectively solvate this molecule.

Troubleshooting Guide & FAQs

Here, we address common questions and issues you might face when working with 3-(benzyloxy)-2-bromo-6-iodopyridine.

Q1: My 3-(benzyloxy)-2-bromo-6-iodopyridine is not dissolving in my reaction solvent. What should I do?

A1: This is a common issue. The principle of "like dissolves like" is your primary guide here.[1] Given the lipophilic nature of your compound, you should start with less polar, aprotic solvents.

-

Initial Solvent Suggestions: For cross-coupling reactions like the Suzuki-Miyaura coupling, common starting points are ethers such as 1,4-dioxane and tetrahydrofuran (THF) , or aromatic hydrocarbons like toluene .[2][3] Amide solvents such as N,N-dimethylformamide (DMF) can also be effective due to their high polarity and ability to dissolve a wide range of organic compounds.[2]

-

Actionable Steps:

-

Attempt to dissolve a small, representative sample of your compound in each of these solvents at room temperature.

-

Observe for complete dissolution. If it remains insoluble or only partially dissolves, proceed to the next troubleshooting steps.

-

Q2: I've tried the recommended solvents, but the solubility is still poor. What's the next step?

A2: If single solvents are not effective, you have several options to enhance solubility:

-

Heating: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your compound and other reagents in your reaction. Always heat gradually and monitor for any signs of decomposition.

-

Co-solvents: Using a mixture of solvents, or a co-solvent system, is a powerful technique to fine-tune the polarity of your reaction medium.[4] For instance, if your compound has some solubility in toluene but your other reagents require a more polar environment, adding a small amount of a miscible, more polar co-solvent like DMF or THF can be beneficial.

-

Sonication: Applying ultrasonic waves can help break down solid aggregates and promote dissolution.

Q3: Can I use protic solvents like ethanol or water?

A3: Generally, protic solvents are not recommended as the primary solvent for dissolving 3-(benzyloxy)-2-bromo-6-iodopyridine due to its high lipophilicity. However, in some cross-coupling reactions, such as the Suzuki-Miyaura reaction, a small amount of water is often added as a co-solvent to facilitate the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[3] The primary organic solvent will still be responsible for dissolving your starting material.

Q4: How can I be certain I've chosen the best solvent before committing to a large-scale reaction?

A4: The most reliable approach is to perform a small-scale solubility test. This is a crucial step in process development and can save significant time and resources. We have outlined a detailed protocol for this in the "Experimental Protocols" section below.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of 3-(benzyloxy)-2-bromo-6-iodopyridine in a range of common laboratory solvents, based on its structural characteristics. For precise solubility data for your specific batch and reaction conditions, we strongly recommend performing the experimental protocol provided.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic | Likely Soluble | Non-polar, aromatic nature is compatible with the benzene ring of the compound. |

| 1,4-Dioxane | Ether | Likely Soluble | Moderately polar aprotic solvent, commonly used in cross-coupling reactions. |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | Similar to dioxane, a good starting point for many organic transformations. |

| N,N-Dimethylformamide (DMF) | Amide | Likely Soluble | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Halogenated | Likely Soluble | Good solvent for many organic compounds, but its lower boiling point may not be suitable for all reactions. |

| Acetonitrile | Nitrile | Sparingly Soluble | Polar aprotic solvent, but may not be optimal for highly lipophilic compounds. |

| Ethanol | Protic Alcohol | Sparingly to Insoluble | The polarity and hydrogen-bonding capability of ethanol are not ideal for this compound. |

| Water | Protic | Insoluble | The high polarity of water makes it a poor solvent for this lipophilic molecule. |

| Hexanes | Aliphatic | Sparingly to Insoluble | While non-polar, the lack of aromaticity may limit its effectiveness. |

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol provides a systematic way to determine the approximate solubility of 3-(benzyloxy)-2-bromo-6-iodopyridine in various solvents.

Materials:

-

3-(Benzyloxy)-2-bromo-6-iodopyridine

-